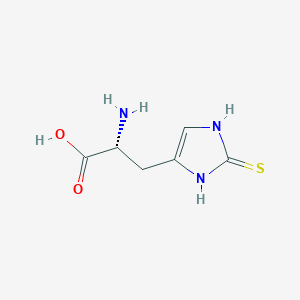

D-2-thiolhistidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9N3O2S |

|---|---|

Molekulargewicht |

187.22 g/mol |

IUPAC-Name |

(2R)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m1/s1 |

InChI-Schlüssel |

FVNKWWBXNSNIAR-SCSAIBSYSA-N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid, a molecule more commonly known as 2-thiohistidine. This compound is of significant interest due to its potent antioxidant properties and its role as a key precursor in the biosynthesis of ergothioneine, a unique sulfur-containing amino acid with cytoprotective functions.[1][2] This document details a robust and widely utilized one-pot synthesis protocol, presents key quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic workflow and the compound's biological significance. The intended audience for this guide includes researchers in medicinal chemistry, drug development, and biochemistry who are interested in the synthesis and application of sulfur-containing amino acids and their derivatives.

Introduction

α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid (2-thiohistidine) is a sulfur-containing analogue of the common amino acid L-histidine. Its structure is characterized by the presence of a thione group (C=S) at the 2-position of the imidazole (B134444) ring. This modification imparts significant antioxidant and metal-chelating properties to the molecule.[1] 2-Thiohistidine is a crucial intermediate in the biosynthesis of ergothioneine, a betaine (B1666868) of 2-thiohistidine, which is considered a potential vitamin with important roles in protecting cells from oxidative damage.[1][3] The synthesis of 2-thiohistidine is therefore of great importance for studying the biological activities of both the compound itself and its downstream metabolite, ergothioneine. Several synthetic routes have been developed, with the one-pot method from L-histidine being one of the most efficient and commonly employed.[1][4]

Synthetic Pathway and Mechanism

The synthesis of 2-thiohistidine from L-histidine can be achieved through a one-pot reaction involving three main steps:

-

Bromination: L-histidine is first treated with bromine in an aqueous solution. The bromine adds across the double bond of the imidazole ring.

-

Thiolation with Cysteine: Subsequently, L-cysteine is added to the reaction mixture. The thiol group of cysteine displaces the bromine atoms on the imidazole ring, forming a histidine-cysteine adduct.

-

Thione Formation: Finally, the addition of a thiol, such as 3-mercaptopropionic acid, and heating the reaction mixture leads to the cleavage of the histidine-cysteine adduct and the formation of the stable 2-thione derivative of histidine.

This one-pot procedure is advantageous as it avoids the need for isolation of intermediates and protection of functional groups, which can be a drawback in other synthetic approaches.[2][4]

Experimental Protocols

The following protocol is based on the well-established method described by Erdelmeier et al. and has been widely adopted for the synthesis of L-2-thiohistidine.[1][5]

Materials and Equipment

-

L-Histidine hydrochloride monohydrate

-

Bromine

-

L-Cysteine

-

3-Mercaptopropionic acid

-

Deionized water

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

High-vacuum pump

Synthesis Procedure

-

Dissolution of L-Histidine: Dissolve L-histidine hydrochloride monohydrate (e.g., 14 g, 66.8 mmol) in deionized water (134 mL) in a round-bottom flask with stirring.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: While maintaining the temperature at 0 °C, rapidly add bromine (e.g., 4.45 mL, 86.8 mmol, 1.3 eq.) to the stirred solution. The solution will turn a bright orange color.[1]

-

Addition of L-Cysteine: After approximately 6 minutes, add L-cysteine (e.g., 24.3 g, 200.4 mmol, 3.0 eq.) to the reaction mixture. The color of the solution will fade.[1] Continue stirring at 0 °C for 1 hour.

-

Addition of 3-Mercaptopropionic Acid and Heating: Add 3-mercaptopropionic acid (e.g., 34.9 mL, 400.7 mmol, 6.0 eq.) to the reaction mixture.[5]

-

Reflux: Attach a condenser to the flask and transfer the reaction to a preheated oil bath at 95 °C. Stir the reaction mixture vigorously for 18 hours. The solution will turn dark brown.[5]

-

Cooling and Extraction: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate to remove organic impurities. The aqueous layer will remain dark brown.

-

Purification: The product is isolated from the aqueous layer by precipitation. This is typically achieved by adjusting the pH or by cooling, followed by filtration. The resulting precipitate is washed with cold deionized water and ethanol.[1]

-

Drying: Dry the isolated solid under high vacuum to yield α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid as an off-white powder.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | L-Histidine hydrochloride monohydrate | [1][5] |

| Key Reagents | Bromine, L-Cysteine, 3-Mercaptopropionic acid | [1][5] |

| Solvent | Deionized Water | [1][5] |

| Reaction Temperature | 0 °C and 95 °C | [1][5] |

| Reaction Time | ~19 hours | [1][5] |

| Typical Yield | 40-50% | [1] |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂S | |

| Molecular Weight | 187.22 g/mol | |

| Appearance | Off-white powder | [1] |

| ¹H NMR (D₂O/DCl) | δ 3.06–3.20 (m, 2H), 4.21 (dd, 1H), 6.79 (s, 1H) | [1] |

| ¹³C NMR (D₂O/DCl) | δ 25.32, 51.82, 115.96, 123.23, 156.49, 170.38 | [1] |

| Mass Spectrometry (ESI+) | m/z 188.1 [M+H]⁺ | [1] |

Visualizations

Synthetic Workflow

Caption: One-pot synthesis workflow for 2-thiohistidine.

Biological Role of 2-Thiohistidine

Caption: Role of 2-thiohistidine in antioxidant defense.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid. The one-pot synthesis from L-histidine offers an efficient route to this valuable compound, which is of significant interest for its antioxidant properties and its role as a precursor to ergothioneine. The provided experimental protocol, along with the tabulated quantitative data and workflow diagrams, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The availability of a straightforward synthetic procedure for 2-thiohistidine will facilitate further investigations into its biological functions and potential therapeutic applications.

References

- 1. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Ergothioneine in a peptide: Substitution of histidine with 2-thiohistidine in bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Unseen Precursor: A Technical Guide to 2-Mercaptohistidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercaptohistidine, a sulfur-containing derivative of the amino acid L-histidine. While it is primarily recognized as a key intermediate in the biosynthesis of the potent antioxidant ergothioneine (B1671048), this document delves into the specific discovery, natural occurrence, chemical synthesis, and analytical methodologies pertaining to 2-mercaptohistidine itself. This guide also explores its known biological roles, which are intrinsically linked to the ergothioneine pathway, and highlights the current gaps in research regarding its independent biological activities and signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The discovery of 2-mercaptohistidine is intrinsically linked to that of its more famous derivative, ergothioneine. Ergothioneine, a trimethylated betaine (B1666868) of 2-mercaptohistidine, was first isolated in 1909 from the ergot fungus Claviceps purpurea. Subsequent research into the biosynthetic pathway of ergothioneine led to the identification of 2-mercaptohistidine as a crucial precursor.

The natural occurrence of free 2-mercaptohistidine is not extensively documented, as it is typically an intermediate that is rapidly converted to ergothioneine in organisms that possess the necessary enzymatic machinery. Therefore, it is found in organisms that synthesize ergothioneine, primarily certain species of fungi and mycobacteria. Animals and plants do not synthesize ergothioneine or its precursors and must acquire them through their diet. The quantification of 2-mercaptohistidine in biological samples is not as commonly reported as that of ergothioneine, which tends to accumulate in tissues.

Table 1: Physicochemical Properties of 2-Mercapto-L-histidine

| Property | Value |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| CAS Number | 2002-22-4 |

| Appearance | Colorless crystals |

| pKa values (25°C) | pK1: 1.84 (+1); pK2: 8.47 (0); pK3: 11.4 (SH)[1] |

Biosynthesis of 2-Mercaptohistidine

2-Mercaptohistidine is a key intermediate in the multi-step enzymatic biosynthesis of ergothioneine. The pathway begins with the amino acid L-histidine. While the exact sequence and enzymes can vary between organisms, a general pathway involves the following key steps. The introduction of the sulfur atom at the C2 position of the imidazole (B134444) ring is a critical step catalyzed by specialized enzymes.

Biological Role and Signaling Pathways

The primary known biological role of 2-mercaptohistidine is its function as a precursor to ergothioneine. Ergothioneine is a potent antioxidant and cytoprotectant, and its biological activities have been extensively studied. It is involved in protecting cells from oxidative damage, and has been implicated in various signaling pathways, including the modulation of NF-κB and the activation of the Nrf2/ARE antioxidant response element pathway.

Currently, there is a significant gap in the scientific literature regarding the direct biological activities and signaling pathways of 2-mercaptohistidine itself, independent of its conversion to ergothioneine. It is plausible that 2-mercaptohistidine may possess its own antioxidant or signaling properties due to its reactive thiol group. However, further research is required to elucidate any such independent roles. The antioxidant activity of various compounds can be assessed through in vitro assays such as DPPH and ABTS radical scavenging assays.

Experimental Protocols

Chemical Synthesis of L-2-Mercaptohistidine

A one-pot synthesis method for L-2-thiohistidine (L-2-mercaptohistidine) has been described. This method avoids the isolation of intermediate products, making it more efficient.

Materials:

-

L-histidine hydrochloride monohydrate

-

Water

-

Bromine

-

3-Mercaptopropionic acid

-

Ethyl acetate

-

Dowex 50WX8 resin (H+ form)

-

Ammonia (B1221849) solution (2N)

Procedure:

-

Dissolve L-histidine hydrochloride monohydrate in water and cool the solution to -3°C.

-

Under vigorous stirring, rapidly add bromine dropwise. The reaction mixture will turn yellow.

-

Allow the reaction to stir for a specified time, during which the internal temperature may rise. The intermediate His-Cys adduct is not isolated.

-

Add 3-mercaptopropionic acid to the mixture and heat under strong stirring at 100°C for 18 hours.

-

Monitor the cleavage of the His-Cys adduct to L-2-thiohistidine by ¹H-NMR.

-

After cooling, extract the mixture with ethyl acetate.

-

Load the aqueous phase onto a Dowex 50WX8 resin column.

-

Wash the column with water until the eluate is neutral.

-

Elute the L-2-thiohistidine with a 2N ammonia solution.

-

Collect the fractions containing the product, pool them, and evaporate to dryness to obtain L-2-thiohistidine as a white powder.

Note: This is a representative protocol based on published methods and should be adapted and optimized for specific laboratory conditions.

Quantification of 2-Mercaptohistidine in Biological Samples by LC-MS/MS

Sample Preparation:

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol, often containing an internal standard) to the homogenate or plasma sample to precipitate proteins. A common ratio is 3:1 (solvent:sample).

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar analytes like amino acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 2-mercaptohistidine and its stable isotope-labeled internal standard.

Table 2: Representative MRM Transitions for 2-Mercaptohistidine (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Mercaptohistidine | 188.05 | 142.04 | 15 |

| 2-Mercaptohistidine | 188.05 | 95.05 | 25 |

| ¹³C₆,¹⁵N₃-2-Mercaptohistidine (Internal Standard) | 197.07 | 149.06 | 15 |

Note: These MRM transitions are hypothetical and would need to be optimized experimentally.

Future Perspectives

The study of 2-mercaptohistidine presents several exciting avenues for future research. A primary focus should be on elucidating its potential direct biological activities, independent of its role as an ergothioneine precursor. Investigating its antioxidant capacity in various in vitro and in vivo models, and exploring its interactions with cellular signaling pathways, could reveal novel physiological functions. Furthermore, the development and validation of robust and sensitive analytical methods for the routine quantification of 2-mercaptohistidine in biological samples are crucial for understanding its metabolism and distribution. Such studies will be instrumental in determining whether 2-mercaptohistidine is merely a transient intermediate or a bioactive molecule with its own unique contributions to cellular health and disease.

Conclusion

2-Mercaptohistidine remains a molecule of interest primarily due to its indispensable role in the biosynthesis of ergothioneine. This guide has summarized the current knowledge regarding its discovery, natural occurrence, and the methodologies for its synthesis and analysis. While the biological significance of its end-product, ergothioneine, is well-established, the independent physiological functions of 2-mercaptohistidine are largely unexplored. The detailed protocols and compiled data herein provide a foundation for researchers to further investigate this intriguing molecule and potentially uncover new biological roles and therapeutic applications. The clear gaps in the current understanding of 2-mercaptohistidine highlight it as a promising area for future scientific inquiry.

References

D-2-Thiolhistidine vs. L-Ergothioneine: An In-depth Technical Guide to their Antioxidant Capacities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical factor in the pathogenesis of numerous diseases, making the study of antioxidants a pivotal area of research. This technical guide provides a comprehensive comparison of the antioxidant capacities of two sulfur-containing histidine derivatives: D-2-thiolhistidine and L-ergothioneine. While both molecules exhibit potent antioxidant properties, they differ in their mechanisms of action and biological roles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of these compounds.

Introduction

L-ergothioneine (EGT) is a naturally occurring amino acid derivative synthesized by fungi and certain bacteria, which humans acquire exclusively through their diet.[1] It is actively transported and accumulated in tissues susceptible to high levels of oxidative stress.[1] this compound (also known as 2-thiohistidine) is a closely related analogue of ergothioneine (B1671048).[2] While not as extensively studied in its free form, it has been incorporated into peptides to significantly enhance their antioxidant and metal-chelating properties.[2] This guide aims to provide a detailed comparison of the antioxidant capacities of these two molecules based on available scientific literature.

Quantitative Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of free this compound and L-ergothioneine are limited. However, data from various in vitro assays provide insights into their relative potencies.

| Antioxidant Assay | This compound | L-Ergothioneine | Reference Compound |

| ABTS Radical Scavenging (TEAC) | TEAC value of approx. 1.0 | TEAC values vary depending on the study and assay conditions. One study reported a TEAC value of 1.51 for glutathione (B108866) (GSH), a common thiol antioxidant.[3] | Trolox (TEAC = 1.0) |

| DPPH Radical Scavenging (IC50) | Data for free form not readily available. Peptides containing 2-thiohistidine show strong scavenging. | IC50 values reported for mushroom extracts rich in ergothioneine are around 0.07 mg/mL. | Ascorbic Acid: ~0.005 mg/mL |

| Hydroxyl Radical Scavenging | 2-thiohistidine-containing peptides are potent hydroxyl radical scavengers. | A powerful scavenger of hydroxyl radicals. | - |

| Peroxyl Radical Scavenging (TOSC) | Not available | 5.53 ± 1.27 units (25% higher than Trolox) | Trolox: 4.4 ± 0.6 units |

| Peroxynitrite Scavenging (TOSC) | Not available | 5.2 ± 1.0 units (10% higher than uric acid) | Uric Acid: 4.7 ± 0.9 units |

Note: IC50 (half-maximal inhibitory concentration) is the concentration required to scavenge 50% of the free radicals; a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. TOSC (Total Oxyradical Scavenging Capacity) is another measure of antioxidant activity.

Mechanisms of Antioxidant Action

This compound

The primary antioxidant mechanism of this compound appears to be direct radical scavenging and metal ion chelation. The thione group is crucial for its antioxidant activity.

-

Direct Radical Scavenging: The sulfur atom in the thiol group can donate a hydrogen atom to neutralize free radicals.

-

Metal Chelation: this compound can bind to redox-active metal ions like copper (Cu²⁺), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

L-Ergothioneine

L-ergothioneine employs a multi-faceted approach to combat oxidative stress, acting through both direct and indirect mechanisms.

-

Direct Radical Scavenging: L-ergothioneine is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻).

-

Metal Chelation: It effectively chelates divalent metal cations, forming redox-inactive complexes that prevent the generation of free radicals.

-

Modulation of Endogenous Antioxidant Pathways: L-ergothioneine can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxifying enzymes.

Signaling Pathways

This compound

Currently, there is limited information available regarding the specific signaling pathways modulated by this compound. Research has primarily focused on its direct chemical antioxidant properties.

L-Ergothioneine and the Nrf2 Pathway

L-ergothioneine is a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Caption: L-Ergothioneine-mediated activation of the Nrf2 pathway.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation by the proteasome. Oxidative stress, or the presence of activators like L-ergothioneine, can induce a conformational change in Keap1, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound or L-ergothioneine) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Protocol:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound and a standard (e.g., Trolox).

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•⁺ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

References

- 1. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyl radical scavenging activity assay [bio-protocol.org]

- 3. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Pathways of 2-Thiolhistidine: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive overview of the enzymatic pathways involving 2-thiolhistidine (B88347), with a primary focus on the biosynthesis of L-2-thiolhistidine, a key intermediate in the production of the antioxidant ovothiol A. Despite a thorough review of the current scientific literature, no specific enzymatic pathways for D-2-thiolhistidine have been documented. Therefore, this document details the well-characterized pathway for the L-isomer, which serves as the current model for understanding the enzymatic basis of 2-thiolhistidine metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the core enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways.

Introduction: The Significance of 2-Thiolhistidines

2-Thiolhistidines are a class of sulfur-containing amino acids that play crucial roles in cellular redox homeostasis. The most studied of these is L-2-thiolhistidine, a precursor to ovothiol A, a potent antioxidant found in marine invertebrates, protozoans, and bacteria.[1][2] Ovothiols are recognized for their ability to protect cells against oxidative stress.[2] The enzymatic machinery responsible for the synthesis of L-2-thiolhistidine has been a subject of significant research, revealing a unique trans-sulfuration strategy in natural product biosynthesis.[3][4] In contrast, the metabolism and enzymatic pathways related to this compound remain an unexplored area of research.

The L-2-Thiolhistidine (Ovothiol A) Biosynthetic Pathway

The biosynthesis of L-2-thiolhistidine is the initial stage of the ovothiol A pathway. This process is primarily catalyzed by a bifunctional enzyme, OvoA, and a C-S lyase, OvoB.

The key steps in the pathway are:

-

Oxidative C-S Bond Formation: The bifunctional enzyme OvoA, a non-heme iron enzyme, catalyzes the oxidative coupling of L-histidine and L-cysteine to form 5-(S-cysteinyl)-L-histidine sulfoxide (B87167). This is a critical step where the sulfur atom is incorporated into the histidine imidazole (B134444) ring.

-

C-S Bond Cleavage: The intermediate, 5-(S-cysteinyl)-L-histidine sulfoxide, is then acted upon by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent C-S lyase, OvoB. This enzyme cleaves the C-S bond to release pyruvate (B1213749) and ammonia, yielding 5-thio-L-histidine (L-2-thiolhistidine).

-

Methylation: The final step in ovothiol A synthesis involves the methylation of the imidazole ring of L-2-thiolhistidine, a reaction also catalyzed by the methyltransferase domain of OvoA.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic data for the key enzyme OvoA from different organisms.

| Enzyme | Organism | Substrates | KM (μM) | kcat (min-1) | Reference |

| OvoATh2 | Hydrogenimonas thermophila | L-Histidine | 585.1 ± 28.0 | 589.0 ± 3.5 (kcat, O2) | |

| L-Cysteine | 278.6 ± 9.0 | ||||

| OvoAMtht | Methyloversatilis thermotolerans | L-Histidine | 630.1 ± 63.6 | 168.8 ± 4.5 (kcat, O2) | |

| L-Cysteine | 171.6 ± 18.6 | ||||

| OvoA | Erwinia tasmaniensis | Hercynine | 395 ± 30 | 270 ± 5 (kobs) | |

| L-Cysteine | 3190 ± 410 |

Experimental Protocols

Assay for OvoA Activity (Oxygen Consumption Method)

This protocol is adapted from studies on OvoA enzymes and measures the consumption of oxygen during the oxidative C-S bond formation.

Materials:

-

Purified OvoA enzyme

-

L-Histidine stock solution (e.g., 100 mM)

-

L-Cysteine stock solution (e.g., 100 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NeoFox oxygen electrode or similar oxygen sensor system

Procedure:

-

Prepare a reaction mixture in the oxygen electrode chamber containing the reaction buffer.

-

Equilibrate the buffer to the desired temperature (e.g., 23°C or 20°C).

-

Add L-Histidine and L-Cysteine to the desired final concentrations.

-

Initiate the reaction by adding a known amount of purified OvoA enzyme.

-

Monitor the decrease in oxygen concentration over time using the oxygen sensor software.

-

Calculate the initial rate of oxygen consumption from the linear portion of the curve.

-

To determine kinetic parameters (KM and kcat), vary the concentration of one substrate while keeping the other saturated, and fit the data to the Michaelis-Menten equation.

Product Analysis by NMR Spectroscopy

This protocol allows for the identification and quantification of the reaction products.

Materials:

-

OvoA reaction mixture (as described above)

-

D2O for NMR sample preparation

-

NMR spectrometer

Procedure:

-

Run the OvoA enzymatic reaction for a specified time.

-

Quench the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Lyophilize the reaction mixture to remove water.

-

Resuspend the sample in D2O.

-

Acquire 1H and 13C NMR spectra.

-

Analyze the spectra for the appearance of new signals corresponding to the sulfoxide product. For example, a new signal around 7.8 ppm in the 1H NMR spectrum can be indicative of the imidazole ε-carbon C-H bond of the sulfoxide product.

-

Use of isotopically labeled substrates (e.g., [β-13C]-cysteine) can aid in product identification in 13C NMR.

Visualizing the L-2-Thiolhistidine Pathway

The following diagrams illustrate the enzymatic pathway for L-2-thiolhistidine biosynthesis and a general experimental workflow for its study.

Caption: The enzymatic pathway for the biosynthesis of L-2-thiolhistidine and Ovothiol A.

Caption: A generalized experimental workflow for the characterization of 2-thiolhistidine biosynthetic enzymes.

Conclusion and Future Directions

The enzymatic pathway leading to the formation of L-2-thiolhistidine is a well-documented process central to the biosynthesis of the antioxidant ovothiol A. The key enzymes, OvoA and OvoB, have been characterized, and quantitative data on their activity are emerging. However, a significant knowledge gap exists concerning the metabolism of this compound. Future research should aim to investigate whether enzymes with D-amino acid specificity can participate in the biosynthesis or degradation of this compound. Such studies would not only broaden our understanding of sulfur-containing amino acid metabolism but could also unveil novel enzymatic functions and pathways with potential applications in biotechnology and pharmacology.

References

Spectroscopic Characterization of D-2-Thiolhistidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize D-2-thiolhistidine, a sulfur-containing derivative of the amino acid D-histidine. The unique structural features of this compound, including its chiral center and thiol group, give rise to distinct spectroscopic signatures that are crucial for its identification, purity assessment, and the study of its interactions with other molecules. This document outlines the expected quantitative data from key spectroscopic techniques and provides detailed experimental protocols for obtaining such data.

Molecular Structure and Properties

This compound, also known as D-2-mercaptohistidine, is a derivative of histidine where a thiol group replaces the hydrogen atom at the second position of the imidazole (B134444) ring.

Molecular Formula: C H N O S[1]

Molecular Weight: 187.22 g/mol [1]

Exact Mass: 187.04154771 Da[1]

Below is a diagram illustrating the chemical structure of this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of D-2-Thiolhistidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation pathways of D-2-thiolhistidine is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented stability of structurally similar thiol-containing histidine derivatives, namely L-ergothioneine and ovothiol A, as well as established principles of thiol and histidine chemistry. The experimental protocols provided are robust methodologies for assessing the stability of thiol-containing compounds and can be adapted for this compound.

Introduction to this compound

This compound is a derivative of the amino acid histidine, characterized by the presence of a thiol (-SH) group at the 2-position of the imidazole (B134444) ring. This structural feature is shared with naturally occurring antioxidants like L-ergothioneine and ovothiols, suggesting that this compound may also possess significant antioxidant properties. The stability of the thiol group is paramount to its potential biological activity and is a critical parameter in the development of any therapeutic agent based on this molecule. Understanding its degradation pathways is essential for predicting its metabolic fate, identifying potential toxic byproducts, and establishing appropriate storage and handling conditions.

Chemical Stability of this compound and Analogs

The stability of thiol compounds is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific quantitative data for this compound is scarce, the stability of L-ergothioneine, a betaine (B1666868) of 2-thiol-L-histidine, provides valuable insights. L-ergothioneine is noted for its relative stability at physiological pH compared to other thiols like glutathione, as it predominantly exists in the thione tautomeric form, which is resistant to auto-oxidation[1][2].

Table 1: Comparative Stability of Thiol-Containing Histidine Derivatives and Related Compounds

| Compound | Key Stability Features | Reference |

| L-Ergothioneine | Exists predominantly as the stable thione tautomer at physiological pH, making it resistant to auto-oxidation. It possesses excellent light, thermal, and acid-base stability, though its concentration can be decreased by the presence of Cu2+. | [1][2][3] |

| Ovothiol A | A potent antioxidant that exists predominantly in the reactive thiolate form under physiological conditions due to a low pKa of the thiol group. This high reactivity makes it susceptible to oxidation. | |

| General Thiols | Highly susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. The stability is highly pH-dependent. | |

| L-Histidine | The imidazole ring can be susceptible to oxidation, particularly metal-catalyzed oxidation, leading to the formation of products like 2-oxo-histidine. |

Potential Degradation Pathways of this compound

Based on the chemistry of thiols and histidine, several degradation pathways for this compound can be postulated. The primary degradation route is likely to be oxidation of the thiol group.

Oxidative Degradation

The thiol group of this compound is susceptible to oxidation, which can proceed through several stages to form a disulfide, and subsequently, sulfenic, sulfinic, and sulfonic acids.

-

Disulfide Formation: Two molecules of this compound can be oxidized to form a disulfide dimer. This is a common reaction for thiols and can be initiated by mild oxidizing agents or auto-oxidation, especially at alkaline pH.

-

Over-oxidation Products: Further oxidation can lead to the formation of this compound-sulfenic acid, this compound-sulfinic acid, and ultimately this compound-sulfonic acid. These over-oxidation products are generally considered irreversible.

Degradation of the Imidazole Ring

The imidazole ring of histidine itself can be a target of degradation, particularly through oxidation. Metal-catalyzed oxidation of histidine is known to produce 2-oxo-histidine. It is plausible that this compound could undergo similar reactions, potentially leading to the formation of 2-oxo-D-2-thiolhistidine or other ring-opened products.

Enzymatic Degradation

In a biological context, this compound may be subject to enzymatic degradation. While specific enzymes that metabolize this compound have not been identified, studies on the metabolism of 35S-labelled 2-thiolhistidine (B88347) in rats suggest that the sulfur atom can be metabolized and incorporated into other molecules. The degradation of the histidine backbone could follow established pathways for histidine catabolism, which ultimately leads to glutamate.

Visualizing Potential Degradation and Analytical Workflows

Potential Oxidative Degradation Pathway of this compound

Caption: Postulated oxidative degradation pathway of this compound.

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of thiol-containing compounds like this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water or a suitable buffer.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M and 1 M HCl separately.

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate concentration of NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M and 1 M NaOH separately.

-

Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing with HCl.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with 3% and 30% H₂O₂ separately.

-

Incubate at room temperature for a defined period, monitoring the degradation at various time points.

-

-

Thermal Degradation:

-

Expose the solid this compound powder and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.

-

Analyze samples at various time intervals.

-

-

Photolytic Degradation:

-

Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analytical Methodology: Stability-Indicating LC-MS Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.

Objective: To develop and validate an LC-MS method for the analysis of this compound and its degradation products.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) or a HILIC column for polar compounds.

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B. (This needs to be optimized for this compound).

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Range: m/z 50-1000.

-

Data Acquisition: Full scan for identification of unknowns and targeted MS/MS for structural elucidation of degradation products.

Protocol:

-

Sample Preparation: Dilute the samples from the forced degradation studies to an appropriate concentration with the initial mobile phase.

-

Injection: Inject a small volume (e.g., 1-5 µL) onto the LC column.

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Use the high-resolution mass spectrometry data to determine the elemental composition of the degradation products.

-

Perform MS/MS fragmentation analysis to elucidate the structures of the degradation products.

-

Summary and Future Directions

Future research should focus on performing comprehensive forced degradation studies specifically on this compound to generate quantitative stability data. This would involve:

-

Determining the degradation kinetics (rate constants and half-life) under various stress conditions.

-

Isolating and definitively identifying the structure of major degradation products using techniques like NMR spectroscopy.

-

Investigating the enzymatic degradation of this compound using relevant biological matrices (e.g., liver microsomes).

Such studies are imperative for the successful development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of the thiol-disulphide chemistry of desmopressin by LC, mu-LC, LC-ESI-MS and Maldi-Tof - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Assays for D-2-Thiolhistidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro assays for evaluating the antioxidant potential of D-2-thiolhistidine. This compound, a sulfur-containing amino acid, is of significant interest for its potential therapeutic properties, including its function as an antioxidant. The presence of a thiol group suggests a strong capacity for free radical scavenging. This guide details the experimental protocols for key assays, presents a framework for data interpretation, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Antioxidant Activity

A crucial aspect of evaluating antioxidant potential is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the free radicals in the assay, or the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog. The data below is presented in a template format that researchers can adapt to record and compare the values of their test compounds.

Note: The IC50 and TEAC values for this compound in the following tables are representative values for illustrative purposes, as extensive published data is currently unavailable. Researchers should replace these with their own experimental data.

Table 1: Radical Scavenging Activity of this compound

| Assay Type | Test Compound | IC50 (µg/mL) | Standard Compound | Standard Compound IC50 (µg/mL) |

| DPPH Radical Scavenging | This compound | [Insert Value] | Ascorbic Acid | [Insert Value] |

| ABTS Radical Scavenging | This compound | [Insert Value] | Trolox | [Insert Value] |

| Superoxide (B77818) Radical Scavenging | This compound | [Insert Value] | Quercetin | [Insert Value] |

| Hydroxyl Radical Scavenging | This compound | [Insert Value] | Mannitol | [Insert Value] |

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

| Assay Type | Test Compound | TEAC Value (mM Trolox Equivalents/mM Compound) |

| ABTS Radical Scavenging | This compound | [Insert Value] |

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the tested compound.[1][2][3]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control (e.g., Ascorbic Acid) to different wells.

-

Add 100 µL of the solvent used for the sample to a well to serve as the blank.

-

Add 100 µL of the DPPH solution to all wells except the blank. For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

-

Mix the contents of the wells gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of all wells at 517 nm using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically at 734 nm.[4][5]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of dilutions of this compound and a standard (e.g., Trolox) in a suitable solvent.

-

Assay Procedure:

-

Add 20 µL of the various concentrations of this compound or Trolox to a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation and TEAC Determination: The percentage of scavenging is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the scavenging activity of the test compound to that of Trolox. A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Superoxide Radical (O2•−) Scavenging Assay

Principle: The superoxide radical is a highly reactive oxygen species generated in biological systems. This assay often utilizes a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system, to generate superoxide radicals. These radicals then reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically. The presence of a superoxide scavenger will inhibit this reduction.

Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADH solution (e.g., 468 µM in buffer)

-

NBT solution (e.g., 156 µM in buffer)

-

PMS solution (e.g., 60 µM in buffer)

-

-

Preparation of Test Samples: Prepare a series of dilutions of this compound in the buffer.

-

Assay Procedure:

-

In a test tube or microplate well, mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of the this compound solution.

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance with the sample.

-

IC50 Determination: The IC50 value is determined from a plot of scavenging percentage versus sample concentration.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The hydroxyl radical is the most reactive and damaging ROS. A common method to assess its scavenging is the Fenton reaction, where Fe²⁺ catalyzes the decomposition of H₂O₂ to produce hydroxyl radicals. These radicals can then degrade a detector molecule, such as deoxyribose, leading to the formation of a colored product upon reaction with thiobarbituric acid (TBA). An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the color formation.

Protocol:

-

Preparation of Reagents:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

FeSO₄ solution (e.g., 10 mM)

-

EDTA solution (e.g., 10 mM)

-

Deoxyribose solution (e.g., 10 mM)

-

H₂O₂ solution (e.g., 10 mM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

-

-

Preparation of Test Samples: Prepare a series of dilutions of this compound in the buffer.

-

Assay Procedure:

-

In a test tube, mix various concentrations of this compound, 0.5 mL of FeSO₄ solution, 0.5 mL of EDTA solution, and 0.5 mL of deoxyribose solution.

-

Initiate the reaction by adding 0.5 mL of H₂O₂ solution.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of TCA solution and 1 mL of TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and measure the absorbance of the resulting pink chromogen at 532 nm.

-

-

Calculation: The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without the sample), and A_sample is the absorbance in the presence of the sample.

-

IC50 Determination: The IC50 value is determined from a plot of scavenging percentage versus sample concentration.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Antioxidant Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Thiol-containing compounds like this compound may exert their antioxidant effects not only by direct radical scavenging but also by modulating this pathway. Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflow for the described in vitro antioxidant assays.

Caption: General workflow for the DPPH radical scavenging assay.

Caption: General workflow for the ABTS radical scavenging assay.

Caption: General workflow for the superoxide radical scavenging assay.

Caption: General workflow for the hydroxyl radical scavenging assay.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of D-2-Thiolhistidine from D-Histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-thiolhistidine is a derivative of the amino acid D-histidine, characterized by the presence of a thiol group at the 2-position of the imidazole (B134444) ring. This modification imparts unique chemical properties, including antioxidant activity and metal-binding capabilities. As an analogue of the naturally occurring antioxidant ergothioneine, this compound is a valuable compound for research in areas such as oxidative stress, enzyme inhibition, and the development of novel therapeutic agents. This document provides detailed protocols for the chemical synthesis of this compound from D-histidine, based on established one-pot procedures.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction starting from D-histidine. The overall process involves the bromination of the imidazole ring, followed by the formation of a thioether adduct with cysteine, and subsequent reductive cleavage to yield the desired 2-thiolhistidine (B88347).

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound from D-histidine.

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of 2-thiolhistidine and its enantiomers.[1][2]

Materials and Reagents

-

D-Histidine

-

Concentrated Hydrochloric Acid (HCl)

-

Demineralized Water

-

Bromine (Br₂)

-

L-Cysteine

-

3-Mercaptopropionic acid

-

Ethyl acetate

-

Dowex® 50WX2-400 resin or equivalent ion-exchange resin

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Oil bath

-

Condenser

-

Separatory funnel

-

Chromatography column

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Preparation of D-Histidine Solution:

-

In a round-bottom flask, dissolve 10.32 g (65.84 mmol) of D-histidine in 132 ml of demineralized water.

-

Add 5.5 ml (6.48 g, 65.84 mmol) of concentrated hydrochloric acid to the solution.

-

Cool the solution to 0°C in an ice bath with strong stirring.

-

-

Bromination:

-

While maintaining the temperature at or below 1°C, rapidly add 4.45 ml (86.8 mmol, 1.3 equivalents) of bromine to the stirred solution.[2] The reaction mixture will turn a yellow-orange color.

-

-

Formation of the Histidine-Cysteine Adduct:

-

After approximately 3-6 minutes following the bromine addition, add 24.3 g (200.4 mmol, 3.0 equivalents) of L-cysteine to the reaction mixture.[2] The color of the solution should dissipate.

-

Continue stirring the mixture at 0°C for 1 hour.

-

-

Thiolation and Cleavage:

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract four times with 100 ml portions of ethyl acetate to remove organic impurities.[1]

-

The aqueous phase containing the product can be further purified by ion-exchange chromatography.

-

Load the aqueous solution onto a column packed with Dowex® 50WX2-400 resin that has been pre-conditioned with 1 N HCl.

-

After loading, wash the column with water and then elute the product with an appropriate buffer (e.g., an ammonia (B1221849) solution).

-

Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain this compound as a white powder.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | D-Histidine | [1] |

| Molecular Weight of D-Histidine | 155.15 g/mol | |

| Molecular Weight of this compound | 171.21 g/mol | |

| Yield | 4.4 g (35%) | [1] |

| Appearance | White powder | [1] |

| Optical Rotation ([α]D) | +10.5 (c=1.0; 1 N HCl) | [1] |

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H-NMR (D₂O/DCl): The proton NMR spectrum should be consistent with the structure of 2-thiolhistidine.[1]

-

¹³C-NMR (D₂O/DCl): The carbon NMR spectrum will further confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Optical Rotation: To confirm the stereochemistry of the D-enantiomer.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

3-Mercaptopropionic acid has a strong, unpleasant odor and is a skin and eye irritant. Handle in a fume hood.

-

Follow standard laboratory safety procedures throughout the synthesis.

Concluding Remarks

This protocol provides a detailed method for the synthesis of this compound from D-histidine. The one-pot nature of this procedure makes it an efficient route to obtaining this valuable compound for research and development purposes. Proper analytical characterization is crucial to ensure the quality of the final product. Researchers should adhere to all safety precautions when handling the hazardous reagents involved in this synthesis.

References

Application Notes and Protocols for the Incorporation of 2-Thiolhistidine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiolhistidine (B88347) (2-thioHis), an analog of the naturally occurring antioxidant ergothioneine, offers unique properties for peptide-based drug development. Its incorporation can enhance the antioxidant and metal-chelating capabilities of peptides. Historically, the synthesis of 2-thioHis-containing peptides was hampered by the need for harsh chemical conditions to protect and deprotect the reactive thiol group. However, recent advancements have demonstrated a simplified and efficient protocol that circumvents the need for thiol protection, paving the way for broader applications of this unique amino acid.

These application notes provide a detailed protocol for the incorporation of unprotected 2-thiolhistidine into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), as well as methods for the synthesis of the 2-thiolhistidine precursor and the characterization of the final peptide product.

Chemical Properties of 2-Thiolhistidine

2-Thiolhistidine exists in equilibrium between its thiol and thione tautomeric forms, with the thione form being predominant in solution. This equilibrium is a key factor in the simplified synthesis protocol, as the thione form exhibits low nucleophilicity, rendering it relatively unreactive under standard peptide coupling conditions and eliminating the need for a protecting group.

Synthesis of 2-Thiolhistidine

2-Thiolhistidine can be synthesized from L-histidine and L-cysteine. A common method involves the bromination of L-histidine to form a labile bromo-lactone intermediate, which then reacts with L-cysteine.

Protocol for 2-Thiolhistidine Synthesis

This one-pot synthesis method provides a straightforward route to obtaining L-2-thiolhistidine.

Materials:

-

L-histidine hydrochloride monohydrate

-

Bromine

-

L-cysteine

-

Water, deionized

-

Dowex® 50WX2-400 resin

-

Hydrochloric acid (HCl), 0.5 N, 1 N, and 1.5 N solutions

Procedure:

-

Dissolve L-histidine hydrochloride monohydrate in deionized water and cool the solution to 0°C.

-

With vigorous stirring, rapidly add bromine dropwise, ensuring the temperature does not exceed 1°C. The solution will turn yellow.

-

Three minutes after the completion of the bromine addition, add L-cysteine to the reaction mixture. The yellow color should disappear immediately.

-

Allow the reaction to stir at 0°C for 1 hour.

-

Load the reaction mixture onto a Dowex® 50WX2-400 column pre-conditioned with 0.5 N HCl.

-

Elute the column sequentially with 0.5 N HCl, 1 N HCl, and 1.5 N HCl.

-

Combine the fractions containing the desired product, as identified by an appropriate analytical method (e.g., TLC or LC-MS).

-

Evaporate the solvent from the combined fractions and dry the resulting product under vacuum to yield L-2-thiolhistidine as yellow crystals.

Incorporation of 2-Thiolhistidine into Peptides via Fmoc-SPPS

The following protocol details the incorporation of unprotected 2-thiolhistidine into a peptide sequence using standard manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow

Caption: Workflow for Fmoc-SPPS of 2-Thiolhistidine Peptides.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-2-thiolhistidine-OH (with unprotected thione)

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

-

Deprotection Reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Solvents:

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Diisopropylethylamine (DIPEA)

-

Cold diethyl ether

Protocol for Manual SPPS:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Initial Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and Oxyma Pure/HOBt (3-5 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF.

-

-

Incorporation of 2-Thiolhistidine:

-

Perform Fmoc deprotection as described in step 2.

-

Pre-activate Fmoc-2-thiolhistidine-OH (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma Pure/HOBt (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor coupling completion with a Kaiser test and wash the resin as described above.

-

-

Chain Elongation: Repeat steps 3 and 4 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Quantitative Data Summary

The synthesis of 2-thiolhistidine-containing peptides using the unprotected thione method has been shown to be efficient. The following table summarizes the reported yields for three different peptide analogues.

| Peptide Sequence | Crude Yield (%) |

| ThioHcarnosine (βA-2-thioH) | 90% |

| GthioHK (G-2-thioH-K) | 90% |

| ThioHGPLGPL (2-thioH-GPLGPL) | 90% |

Data obtained from a study where these peptides were synthesized using standard Fmoc SPPS techniques with carbodiimide-mediated coupling[1].

Purification and Characterization

HPLC Purification Protocol

Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 30 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect the fractions corresponding to the major peak.

-

Lyophilize the pure fractions to obtain the final peptide product.

Mass Spectrometry Characterization

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry.

Procedure:

-

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the 2-thiolhistidine-containing peptide.

Potential Challenges and Side Reactions

While the unprotected thione of 2-thiolhistidine is reported to be relatively unreactive, some potential challenges and side reactions inherent to peptide synthesis should be considered:

-

Racemization: Histidine and its analogues are prone to racemization during activation. The use of coupling additives like Oxyma Pure or HOBt is crucial to minimize this side reaction.

-

Incomplete Coupling: As with any bulky amino acid, the coupling of 2-thiolhistidine may be slower. It is essential to monitor the coupling reaction and perform a recoupling if necessary.

-

Oxidation: Although the thione form is predominant, the thiol tautomer can be susceptible to oxidation, potentially leading to disulfide bond formation between peptide chains. It is advisable to handle the synthesis and purification under an inert atmosphere where possible and to use degassed solvents.

Biological Activity and Signaling Pathways

Peptides incorporating 2-thiolhistidine have demonstrated enhanced antioxidant and metal-chelating properties. These activities are often linked to the modulation of specific cellular signaling pathways.

Antioxidant Signaling Pathway

Histidine-containing peptides, including those with 2-thiolhistidine, can exert their antioxidant effects through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: Nrf2-Mediated Antioxidant Response.

Copper Chelation and Signaling

The GHK peptide (Gly-His-Lys) is well-known for its high affinity for copper (II) ions. The 2-thiolhistidine analogue, GthioHK, also exhibits strong copper binding. This chelation can modulate copper-dependent signaling pathways involved in wound healing and tissue regeneration.

Caption: Copper Chelation and Downstream Signaling.

Conclusion

The incorporation of 2-thiolhistidine into peptides using a thione-unprotected strategy offers a significant advantage for the development of novel peptide therapeutics with enhanced biological activities. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize, purify, and characterize these promising molecules. Careful attention to reaction conditions and monitoring of coupling efficiency will ensure high yields and purity of the final peptide products.

References

Application Note: Mass Spectrometry Analysis of D-2-Thiolhistidine Peptides

Introduction

The incorporation of non-standard amino acids into peptides is a rapidly growing field in drug discovery and peptide chemistry. D-2-thiolhistidine, an analogue of ergothioneine, is of particular interest due to its potent antioxidant and metal-chelating properties. When substituted for histidine in bioactive peptides, it can enhance their therapeutic potential by mitigating oxidative stress.[1][2] This application note provides a comprehensive protocol for the analysis of this compound-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), covering sample preparation, analytical methods, and data interpretation.

Biological Significance

This compound is a derivative of histidine where the imidazole (B134444) ring contains a thiol group. This modification imparts significant antioxidant capabilities, allowing the peptide to scavenge harmful reactive oxygen species (ROS).[1] Furthermore, the thiol group enhances the peptide's ability to chelate metal ions, such as copper (Cu(II)), preventing them from participating in redox cycling reactions that generate oxidative stress.[1] These properties make this compound-containing peptides promising candidates for therapies targeting conditions associated with oxidative damage and metal dysregulation.

Below is a conceptual diagram illustrating the proposed antioxidant and metal-chelating mechanism of this compound peptides.

Caption: Proposed mechanism of this compound peptides in mitigating oxidative stress.

Experimental Workflow

A typical workflow for the analysis of this compound peptides is outlined below. This workflow covers the stages from sample preparation to data analysis.

Caption: General workflow for LC-MS/MS analysis of this compound peptides.

Protocols

I. Sample Preparation

For synthetic peptides, sample preparation is straightforward. For peptides derived from biological matrices, a more extensive preparation is required.

A. Synthetic Peptides:

-

Dissolve the synthetic this compound peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

Dilute the peptide solution to a final concentration of 1-10 µM for direct infusion or 1-100 fmol/µL for LC-MS/MS analysis.

-

If necessary, perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method.

B. Biological Samples (e.g., cell lysates, plasma):

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.

-

Protein Digestion (if applicable): If the target is a peptide within a protein, perform a standard in-solution or in-gel tryptic digestion.

-

Enrichment (Optional): If the peptide is in low abundance, consider an enrichment strategy. Peptides containing thiol groups can be selectively captured.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with MS analysis.

-

Reconstitution: Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following parameters are a starting point and may require optimization based on the specific peptide and instrumentation.

| Parameter | Setting |

| LC System | UHPLC system |

| Column | Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 5-40% B over 30 minutes |

| Flow Rate | 200-400 µL/min |

| Column Temperature | 40°C |

| MS System | High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Full Scan MS Range | m/z 300-1800 |

| Resolution | 70,000 |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 5-10 most intense ions |

| Fragmentation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) |

| Resolution (MS/MS) | 17,500 |

Data Presentation and Analysis

I. Mass Shift and Fragmentation

The key to identifying a this compound-containing peptide is to look for a specific mass shift. The replacement of an oxygen atom in histidine with a sulfur atom results in a mass increase of approximately 15.9949 Da.